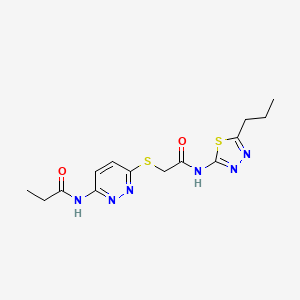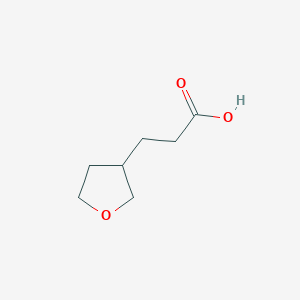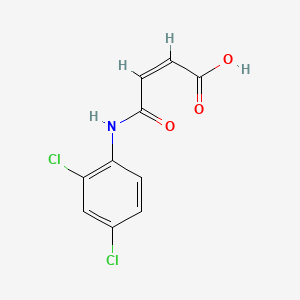
N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as benzanilides . It is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . The compound has a molecular formula of C14H18N6O2S2 and a molecular weight of 366.46.
Synthesis Analysis
The synthesis of such compounds often involves [3+3], [4+2], or [5+1] heterocyclization processes or domino reactions . In some cases, the reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have shown promising antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have explored modifications to the 1,3,4-thiadiazole ring to enhance antimicrobial efficacy while minimizing toxicity .
Anticancer and Antitumor Potential
The 1,3,4-thiadiazole scaffold has been investigated for its potential in cancer therapy. Some derivatives exhibit antiproliferative effects against cancer cells. Researchers continue to explore novel modifications to enhance their anticancer activity .
Antidiabetic Effects
Certain 1,3,4-thiadiazole derivatives have demonstrated antidiabetic properties. These compounds may affect glucose metabolism, insulin sensitivity, or related pathways. Further studies are needed to fully understand their mechanisms of action .
Anti-Inflammatory Properties
Researchers have explored the anti-inflammatory potential of 1,3,4-thiadiazole derivatives. These compounds may modulate inflammatory pathways, making them interesting candidates for managing inflammatory conditions .
Antiviral Activity
Some 1,3,4-thiadiazole derivatives exhibit antiviral effects. These compounds may interfere with viral replication or entry processes. Their potential as antiviral agents warrants further investigation .
Interaction with Biomolecules
Due to the presence of =N-C-S moieties and strong aromaticity, 1,3,4-thiadiazole derivatives can interact with biomolecules such as proteins and DNA. Understanding these interactions is crucial for drug design and development .
Mecanismo De Acción
Target of action
Compounds containing the 1,3,4-thiadiazole moiety have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Propiedades
IUPAC Name |
N-[6-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanylpyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S2/c1-3-5-13-19-20-14(24-13)16-11(22)8-23-12-7-6-9(17-18-12)15-10(21)4-2/h6-7H,3-5,8H2,1-2H3,(H,15,17,21)(H,16,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORUJMYMVOBDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524973.png)
![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2524975.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)
![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2524981.png)
![7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2524982.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2524984.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2524986.png)
![3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2524989.png)


![N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2524995.png)